molecular formula C12H13ClN2 B1488170 4-(chloromethyl)-1-(3-methylbenzyl)-1H-imidazole CAS No. 1701748-06-2

4-(chloromethyl)-1-(3-methylbenzyl)-1H-imidazole

Cat. No. B1488170
CAS RN: 1701748-06-2
M. Wt: 220.7 g/mol
InChI Key: HBDGDZRBECSARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-1-(3-methylbenzyl)-1H-imidazole (CMB-Imidazole) is an organic compound belonging to the class of imidazoles. It is a white, crystalline solid with a melting point of 117-118°C. It is soluble in water, methanol, ethanol, and other organic solvents. CMB-Imidazole is a versatile compound that has been used for a variety of applications in the scientific research field.

Scientific Research Applications

Organic Synthesis Building Blocks

This compound serves as a versatile building block in organic synthesis. Its imidazole ring is a crucial moiety in many pharmaceuticals, and the chloromethyl group can undergo various substitution reactions, enabling the synthesis of a wide range of derivatives for drug development and materials science .

Small-Molecule Drug Discovery

In the realm of drug discovery, 4-(chloromethyl)-1-(3-methylbenzyl)-1H-imidazole is used to create small-molecule libraries. These libraries are screened against biological targets to identify potential lead compounds that can be further optimized into therapeutic agents .

Chemical Probes for Target Validation

Chemical probes derived from this compound can modulate protein functions, allowing researchers to investigate the roles of specific proteins in cellular processes. This is particularly useful in validating the therapeutic potential of new drug targets before committing to the lengthy process of drug development .

Advanced Material Research

The chemical structure of 4-(chloromethyl)-1-(3-methylbenzyl)-1H-imidazole makes it suitable for the development of advanced materials, such as organic semiconductors, due to its potential for tailored electronic properties through further functionalization .

Battery Research and Manufacturing

As the demand for efficient and sustainable energy storage grows, this compound’s derivatives could play a role in the synthesis of electrolytes or as part of the cathode material in next-generation battery technologies .

Environmental Protection

Derivatives of 4-(chloromethyl)-1-(3-methylbenzyl)-1H-imidazole may be investigated for their ability to bind and remove harmful substances from the environment, contributing to the efforts in mitigating pollution and enhancing environmental safety .

properties

IUPAC Name

4-(chloromethyl)-1-[(3-methylphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-10-3-2-4-11(5-10)7-15-8-12(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDGDZRBECSARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(N=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(3-methylbenzyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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